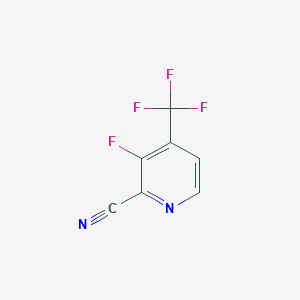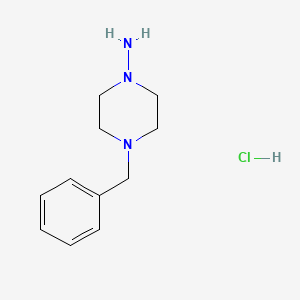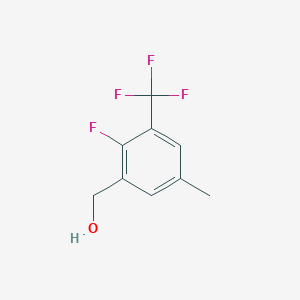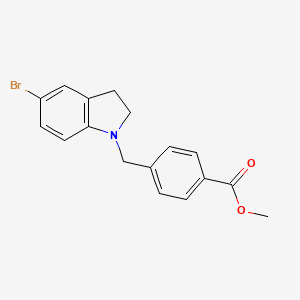
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester
Vue d'ensemble
Description
The compound “4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester” is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a bromine atom at the 5th position and a methyl ester group attached to a benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a bromine atom at the 5th position of the indole, and a methyl ester group attached to a benzoic acid .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially undergo substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and the polarity of the molecule .Applications De Recherche Scientifique
Chemical Modification and Biopolymer Applications
Xylan derivatives, chemically modified to produce specific biopolymer ethers and esters, exhibit properties depending on the functional groups, degree of substitution, and substitution patterns. These compounds are synthesized under various conditions and have applications ranging from drug delivery to antimicrobial agents. The detailed structural and property relationships are assessed through advanced analytical techniques, highlighting the importance of chemical modifications in enhancing material functionality (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Analytical Method Development
The development of analytical methods for identifying and quantifying specific chemical compounds like methyl paraben (methyl ester of P-hydroxy benzoic acid) in various matrices, such as cosmetics, is crucial. Different techniques, including spectrophotometry, HPLC, and electrokinetic capillary electrophoresis, are utilized to ensure precise and accurate measurement, underscoring the significance of method development in chemical analysis and quality control (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Environmental Fate and Behavior of Chemical Compounds
Understanding the environmental fate, behavior, and potential health effects of chemical compounds, such as parabens (esters of para-hydroxybenzoic acid), is essential. These compounds are used as preservatives and may act as weak endocrine disruptors. Studies focus on their occurrence, degradation, interaction with other chemicals (like free chlorine), and their presence in various environmental compartments, highlighting the need for continued research to understand their ecological and health implications (Haman, Dauchy, Rosin, & Munoz, 2015).
Medicinal Chemistry and Drug Development
Jasmonic acid and its derivatives (like methyl ester), are of growing interest in medicinal chemistry due to their synthesis, usage, and biological activities. Research in this area aims at understanding the properties of these compounds and developing new therapeutics based on their biological activities, indicating the potential of small molecules in advancing medical treatments and drug development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-21-17(20)13-4-2-12(3-5-13)11-19-9-8-14-10-15(18)6-7-16(14)19/h2-7,10H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQLPGBFDIWTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



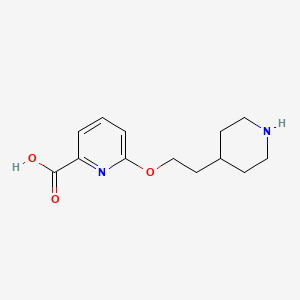
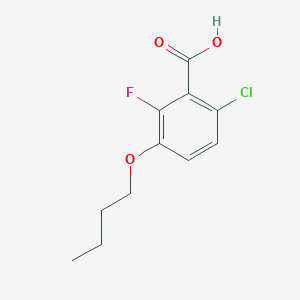
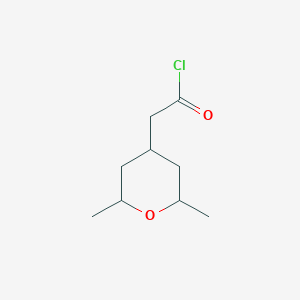
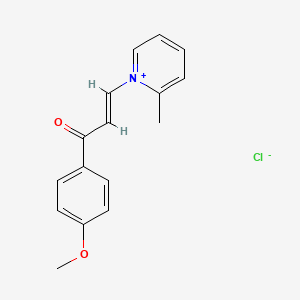
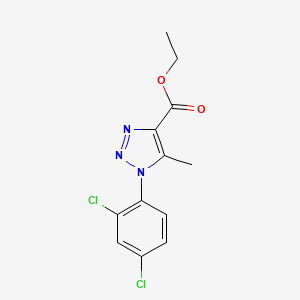
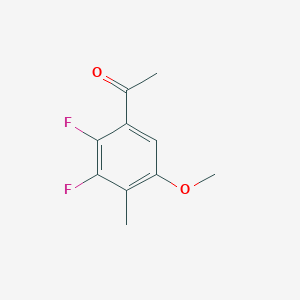
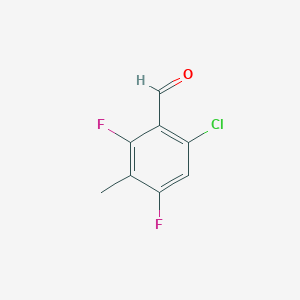
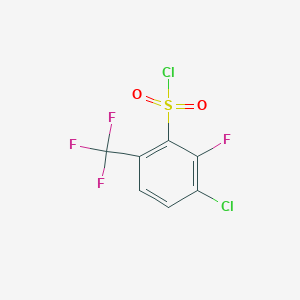
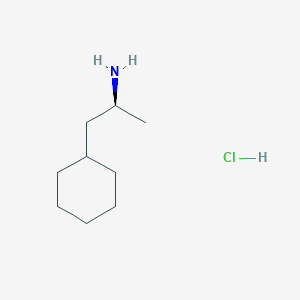
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
